molecular formula C8H14O3 B14332336 Methyl 6-hydroxyhept-4-enoate CAS No. 105762-40-1

Methyl 6-hydroxyhept-4-enoate

Cat. No.: B14332336
CAS No.: 105762-40-1
M. Wt: 158.19 g/mol
InChI Key: YUWLDNZUKAFKCA-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyhept-4-enoate is a methyl ester characterized by a hydroxyl (-OH) group at the 6th carbon and a double bond at the 4th position of a seven-carbon chain (heptenoate backbone). Methyl esters with hydroxyl or unsaturated bonds, such as those found in plant resins (e.g., sandaracopimaric acid methyl ester and Z-communic acid methyl ester), are known for roles in natural product biosynthesis and industrial applications . The compound’s structure suggests reactivity influenced by the hydroxyl group and alkene, which may affect solubility, stability, and synthetic utility.

Properties

CAS No.

105762-40-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 6-hydroxyhept-4-enoate

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3,5,7,9H,4,6H2,1-2H3

InChI Key

YUWLDNZUKAFKCA-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-hydroxyhept-4-enoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxyhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxyhept-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed:

    Oxidation: Methyl 6-oxohept-4-enoate or methyl 6-formylhept-4-enoate.

    Reduction: Methyl 6-hydroxyheptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-hydroxyhept-4-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Medicine: Research into its potential as a prodrug or as a building block for drug synthesis is ongoing.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 6-hydroxyhept-4-enoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The double bond provides a site for addition reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Key Observations:

Chain Length and Functional Groups: this compound’s seven-carbon chain distinguishes it from shorter analogs like Methyl 2-hydroxyacetate (3 carbons). The hydroxyl and alkene groups may increase polarity compared to saturated esters (e.g., methyl palmitate) but reduce volatility relative to simpler esters . Ethyl 6-methyl-4-oxohept-6-enoate shares a similar chain length but replaces the hydroxyl with an oxo group, likely altering reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding) .

Ester Group Variations: Methyl esters generally exhibit lower molecular weights and higher water solubility than ethyl esters (e.g., Ethyl 6-methyl-4-oxohept-6-enoate vs. This compound) .

Natural Occurrence: Diterpene methyl esters like sandaracopimaric acid methyl ester are abundant in plant resins, suggesting this compound may also occur in natural sources, though this remains speculative .

Physical and Chemical Properties

Property This compound* Methyl 2-hydroxyacetate Methyl salicylate
Boiling Point (°C) ~200-220 (estimated) 185-190 222
Solubility in Water Moderate (hydroxyl-dependent) High Low
Reactivity Oxidation at alkene; ester hydrolysis Ester hydrolysis; hydroxyl acidity Ester hydrolysis; aromatic substitution

*Estimates based on structural analogs.

Research Findings:

  • Hydroxyl Group Impact: The hydroxyl group in this compound may enhance water solubility compared to non-hydroxylated esters (e.g., methyl oleate) but reduce thermal stability due to hydrogen bonding disruptions .
  • Alkene Reactivity: The 4-enoate double bond could facilitate polymerization or oxidation reactions, similar to unsaturated plant resin esters observed in Austrocedrus chilensis .
  • Safety Considerations: While Methyl 2-hydroxyacetate requires precautions for inhalation and skin contact , this compound’s larger size may reduce volatility and associated hazards.

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